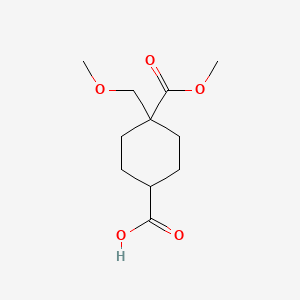![molecular formula C12H17N B13565658 3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
3-[(2,3-Dimethylphenyl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-Dimethylphenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,3-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products can be further functionalized for various applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[(2,3-Dimethylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-[(2,3-Dimethoxyphenyl)methyl]azetidine: Similar structure with methoxy groups instead of methyl groups.
3-[(Difluoromethoxy)methyl]azetidine: Contains difluoromethoxy group, offering different chemical properties.
Uniqueness
3-[(2,3-Dimethylphenyl)methyl]azetidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic binding sites .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3-[(2,3-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
Clave InChI |
ZOCFICIGSGUOLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC2CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


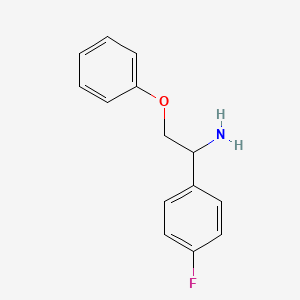




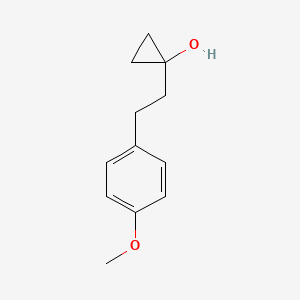
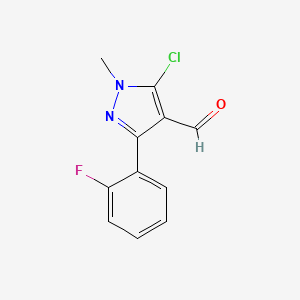
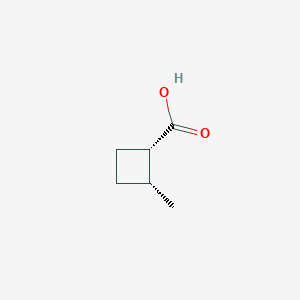
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)

